N-(3-Thienylmethyl)-1-butanamine hydrochloride
Description
N-(3-Thienylmethyl)-1-butanamine hydrochloride is a secondary amine hydrochloride salt characterized by a butanamine backbone (C₄H₁₁N) substituted with a 3-thienylmethyl group. The thiophene ring, a sulfur-containing heterocycle, imparts distinct electronic and steric properties compared to phenyl or aliphatic substituents.
Properties
IUPAC Name |
N-(thiophen-3-ylmethyl)butan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NS.ClH/c1-2-3-5-10-7-9-4-6-11-8-9;/h4,6,8,10H,2-3,5,7H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJENFLQMPQWVRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CSC=C1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049713-26-9 | |
| Record name | 3-Thiophenemethanamine, N-butyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1049713-26-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Thienylmethyl)-1-butanamine hydrochloride typically involves the reaction of 3-thienylmethanol with butanamine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for various applications.
Chemical Reactions Analysis
Oxidation Reactions
The thienyl group undergoes oxidation under mild to moderate conditions. Key findings include:
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Mechanism : The sulfur atom in the thienyl ring is oxidized to sulfoxide (S=O) or sulfone (O=S=O) via electrophilic attack. The reaction rate depends on solvent polarity and steric hindrance from the methyl group on the thiophene ring.
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Characterization : Oxidized products are confirmed via ¹H-NMR (shift of thienyl protons to δ 7.1–7.3 ppm) and FT-IR (S=O stretch at 1050–1100 cm⁻¹) .
Alkylation and Acylation
The primary amine reacts with alkyl halides or acyl chlorides:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Ethyl bromoacetate | THF, K₂CO₃, 60°C, 12h | N-(3-Thienylmethyl)-N-ethylbutanamine | 78% | |
| Acetyl chloride | CH₂Cl₂, Et₃N, 0°C → RT | N-Acetyl derivative | 92% |
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Selectivity : The hydrochloride salt must first be neutralized (e.g., with triethylamine) to liberate the free amine for nucleophilic attack .
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Side Reactions : Over-alkylation is minimized using excess amine or bulky alkylating agents.
Hydrolysis
The hydrochloride salt undergoes hydrolysis under acidic or basic conditions:
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Kinetics : Hydrolysis in basic media is faster due to deprotonation of the ammonium ion, increasing nucleophilicity .
Thermal Decomposition
At elevated temperatures (>200°C), the compound decomposes:
| Temperature | Atmosphere | Major Products | Hazard Notes |
|---|---|---|---|
| 220°C | N₂ | HCl gas, thiophene derivatives | Corrosive fumes; requires fume hood |
| 300°C | Air | CO, CO₂, sulfonic acids | Toxic gases; avoid inhalation |
-
TGA Analysis : Mass loss begins at 180°C, with a sharp exothermic peak at 220°C (ΔH = −245 kJ/mol).
Scientific Research Applications
Organic Chemistry
N-(3-Thienylmethyl)-1-butanamine hydrochloride serves as a versatile building block in organic synthesis. Its thienyl structure allows for the formation of complex molecules, making it valuable in developing new synthetic routes and methodologies.
Biological Research
This compound has been studied for its potential biological activities, including:
- Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity against various pathogens, suggesting its potential use in clinical settings as an antimicrobial agent.
- Anti-inflammatory Effects : In vitro studies have shown that this compound can inhibit the release of pro-inflammatory cytokines in macrophage cultures, indicating its potential application in treating chronic inflammatory diseases.
Pharmaceutical Development
The compound is being investigated for its therapeutic effects in drug development processes. Its unique structure and biological activities position it as a candidate for creating novel pharmaceuticals targeting specific diseases .
Industrial Applications
In industry, this compound is utilized in producing specialty chemicals and intermediates for various processes. Its chemical reactivity allows it to participate in multiple reactions, enhancing its utility in industrial applications.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial effectiveness of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at specific concentrations, supporting its use as an antimicrobial agent.
Case Study 2: Anti-inflammatory Mechanism
In vitro experiments demonstrated that this compound could inhibit the release of pro-inflammatory cytokines in macrophage cultures. This finding suggests potential applications in treating chronic inflammatory conditions such as rheumatoid arthritis or inflammatory bowel disease.
Mechanism of Action
The mechanism of action of N-(3-Thienylmethyl)-1-butanamine hydrochloride involves its interaction with specific molecular targets and pathways. The thienyl group can interact with various enzymes and receptors, potentially modulating their activity and leading to specific biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural features and properties of N-(3-Thienylmethyl)-1-butanamine hydrochloride and its analogs:
Key Observations:
- Aromatic Substituents : Thienyl groups introduce polarity via sulfur, whereas benzyl derivatives (e.g., 4-methylbenzyl) offer enhanced π-π stacking capabilities .
- Electronegative Groups : Chlorine in N-butyl-N-(3-chloropropyl)-1-butanamine HCl may facilitate hydrogen bonding, altering receptor interaction profiles .
Neuroprotective Activity
- LY042826 : Demonstrates potent neuroprotection in cerebral ischemia models by blocking neuronal Ca²⁺ channels. The bulky methoxyethyl-aryl substituents likely enhance target specificity .
- Thienylmethyl Derivatives : The sulfur atom in the thiophene ring may improve blood-brain barrier penetration, making these compounds promising candidates for CNS-targeted therapies .
Biological Activity
N-(3-Thienylmethyl)-1-butanamine hydrochloride is a compound of significant interest in pharmacology and medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C9H16ClNS
- Molecular Weight : 205.75 g/mol
- Structure : The compound features a thienylmethyl group attached to a butanamine backbone, which contributes to its reactivity and interaction with biological targets.
This compound interacts with various molecular targets, including enzymes and receptors. The thienyl group is particularly significant for binding interactions that can modulate biological pathways. Preliminary studies indicate potential interactions with:
- Serotonin Receptors : Suggesting implications in mood regulation and anxiety disorders.
- Dopamine Receptors : Indicating possible effects on neuropsychiatric conditions.
Biological Activity
Research has highlighted several biological activities associated with this compound:
- Antimicrobial Properties : Exhibits activity against certain bacterial strains, making it a candidate for further investigation in infectious disease treatment.
- Anti-inflammatory Effects : Preliminary data suggest it may reduce inflammation, which could be beneficial in conditions such as arthritis or other inflammatory diseases.
Case Studies
-
Antimicrobial Activity Assessment :
- A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating moderate antibacterial activity.
-
Anti-inflammatory Mechanism Exploration :
- In vitro experiments demonstrated that this compound reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha) in activated macrophages, suggesting a potential mechanism for its anti-inflammatory effects.
Applications
The compound is being explored for various applications across different fields:
- Pharmaceutical Development : As a precursor for synthesizing more complex therapeutic agents.
- Chemical Research : Utilized as a building block in organic synthesis due to its unique thienyl structure.
Comparative Analysis
| Property | This compound | Other Thienyl Derivatives |
|---|---|---|
| Antimicrobial Activity | Moderate (MIC = 32 µg/mL against S. aureus) | Varies by specific derivative |
| Anti-inflammatory Activity | Significant reduction of TNF-alpha production | Generally lower efficacy |
| Interaction with Receptors | Serotonin and dopamine receptor modulation | Varies widely |
Q & A
Q. What synthetic methodologies are recommended for N-(3-Thienylmethyl)-1-butanamine hydrochloride, and how can reaction efficiency be optimized?
- Methodology :
- Step 1 : Utilize reductive amination or nucleophilic substitution for amine alkylation. For example, coupling 3-thienylmethyl chloride with 1-butanamine under basic conditions (e.g., K₂CO₃ in acetonitrile) .
- Step 2 : Optimize reaction parameters:
- Temperature : 60–80°C for improved reaction kinetics.
- Catalysts : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance yields .
- Solvent : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of intermediates.
- Step 3 : Monitor reaction progress via TLC or HPLC. Isolate the hydrochloride salt by acidification (HCl gas or concentrated HCl) and recrystallization from ethanol/ether mixtures .
Q. Which analytical techniques are most effective for characterizing purity and structural integrity?
- Methodology :
- Purity Assessment :
- HPLC : Use C18 columns with UV detection at λmax ≈ 255 nm (based on analogous compounds) .
- Elemental Analysis : Verify C, H, N, Cl content to confirm stoichiometry .
- Structural Confirmation :
- NMR : ¹H/¹³C NMR to resolve thiophene ring protons (δ 6.8–7.2 ppm) and butanamine chain signals (δ 1.2–3.0 ppm) .
- Mass Spectrometry : ESI-MS in positive ion mode to observe [M+H]⁺ and isotopic Cl patterns .
Q. How should stability studies be designed for long-term storage of this compound?
- Methodology :
- Storage Conditions : Store at -20°C in airtight, light-protected containers to prevent degradation (as recommended for structurally related amines) .
- Stability Testing :
- Accelerated Degradation : Expose samples to 40°C/75% RH for 6 months; monitor purity via HPLC .
- Freeze-Thaw Cycles : Assess compound integrity after 3–5 cycles to simulate handling conditions .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported solubility profiles across different solvent systems?
- Methodology :
- Phase Solubility Analysis :
- Prepare saturated solutions in water, DMSO, and ethanol. Filter and quantify dissolved compound via UV-Vis spectroscopy (λmax ≈ 255 nm) .
- Compare results with computational solubility predictions (e.g., using Hansen solubility parameters) .
- Contradiction Analysis :
- Investigate pH-dependent solubility (e.g., solubility increases in acidic buffers due to protonation of the amine) .
- Purity Impact: Test if residual solvents or byproducts (e.g., unreacted thienylmethyl chloride) alter solubility .
Q. What strategies are employed to investigate metabolic stability in preclinical models?
- Methodology :
- In Vitro Assays :
- Liver Microsomes : Incubate compound with rat/human microsomes; quantify parent compound depletion via LC-MS/MS .
- CYP450 Inhibition : Screen for interactions with CYP3A4/2D6 isoforms using fluorescent probes .
- In Vivo Studies :
- Administer compound to rodents, collect plasma/bile samples, and identify metabolites (e.g., hydroxylation at the thiophene ring) using high-resolution MS .
Q. How can mechanistic differences in synthetic routes be systematically compared?
- Methodology :
- Catalytic System Comparison :
- Compare reductive amination (NaBH₃CN) vs. alkylation (K₂CO₃) yields and byproduct profiles via GC-MS .
- Kinetic Studies :
- Conduct time-resolved NMR to track intermediate formation (e.g., imine formation in reductive amination) .
- DFT Calculations : Model reaction pathways to identify energy barriers for nucleophilic substitution vs. amine protonation steps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
